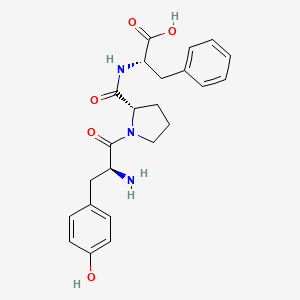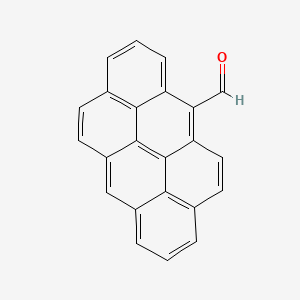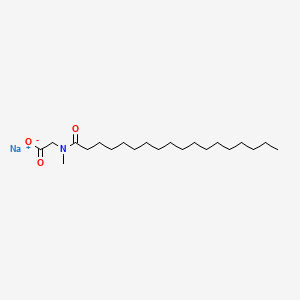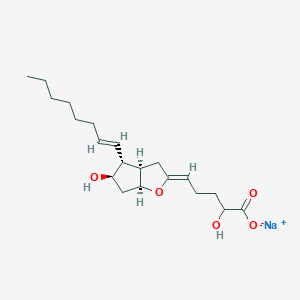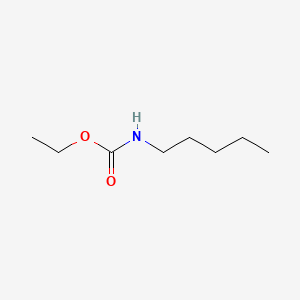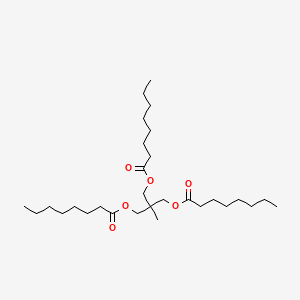
Trimethylolethane trioctanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylolethane trioctanoate is an ester derived from trimethylolethane and octanoic acid. It is a colorless, viscous liquid known for its excellent thermal stability, low volatility, and resistance to oxidation. These properties make it a valuable compound in various industrial applications, including lubricants, plasticizers, and coatings.
准备方法
Synthetic Routes and Reaction Conditions
Trimethylolethane trioctanoate is synthesized through the esterification of trimethylolethane with octanoic acid. The reaction typically involves heating trimethylolethane and octanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.
化学反应分析
Types of Reactions
Trimethylolethane trioctanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form trimethylolethane and octanoic acid.
Oxidation: The compound is resistant to oxidation, but under extreme conditions, it can undergo oxidation to form corresponding carboxylic acids and alcohols.
Transesterification: this compound can participate in transesterification reactions with other alcohols or esters to form new esters.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Oxidation: Strong oxidizing agents (e.g., potassium permanganate) under controlled conditions.
Transesterification: Alcohols or esters, acid or base catalyst (e.g., sodium methoxide).
Major Products Formed
Hydrolysis: Trimethylolethane and octanoic acid.
Oxidation: Carboxylic acids and alcohols.
Transesterification: New esters and alcohols.
科学研究应用
Trimethylolethane trioctanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the formulation of biocompatible materials and as a medium for enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical lubricants.
Industry: Utilized in the production of high-performance lubricants, plasticizers, and coatings due to its thermal stability and low volatility.
作用机制
The mechanism of action of trimethylolethane trioctanoate is primarily related to its chemical structure and properties. As an ester, it can interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions enable it to function effectively as a lubricant, plasticizer, and stabilizer in different applications. The molecular pathways involved depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
Trimethylolpropane trioctanoate: Similar in structure but derived from trimethylolpropane instead of trimethylolethane. It has comparable thermal stability and is used in similar applications.
Pentaerythritol tetraoctanoate: Contains four ester groups, providing higher functionality and improved performance in certain applications.
Neopentyl glycol dioctanoate: A diester with two ester groups, offering lower viscosity and different performance characteristics.
Uniqueness
Trimethylolethane trioctanoate is unique due to its specific combination of thermal stability, low volatility, and resistance to oxidation. These properties make it particularly suitable for high-temperature applications and environments where oxidative stability is crucial. Its structure allows for versatile use in various industrial and scientific applications, making it a valuable compound in multiple fields.
属性
CAS 编号 |
67874-06-0 |
|---|---|
分子式 |
C29H54O6 |
分子量 |
498.7 g/mol |
IUPAC 名称 |
[2-methyl-3-octanoyloxy-2-(octanoyloxymethyl)propyl] octanoate |
InChI |
InChI=1S/C29H54O6/c1-5-8-11-14-17-20-26(30)33-23-29(4,24-34-27(31)21-18-15-12-9-6-2)25-35-28(32)22-19-16-13-10-7-3/h5-25H2,1-4H3 |
InChI 键 |
YGVPUMJJMNBLAR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCC)COC(=O)CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


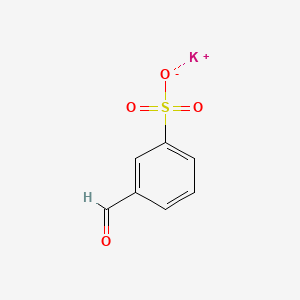

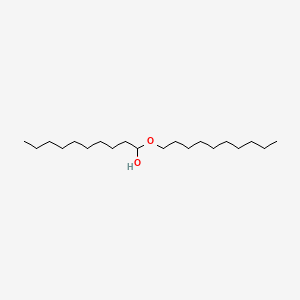



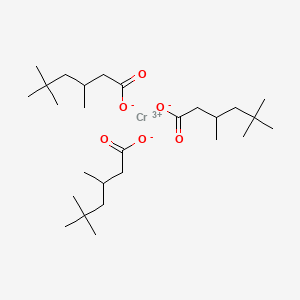
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13802374.png)
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)
